(4,4-difluorocycloheptyl)methanol
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Overview
Description
(4,4-difluorocycloheptyl)methanol is an organic compound characterized by a cycloheptyl ring substituted with two fluorine atoms at the 4-position and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-difluorocycloheptyl)methanol typically involves the difluoromethylation of cycloheptanone derivatives. One common method includes the reaction of cycloheptanone with difluoromethylating agents under controlled conditions. The reaction is often catalyzed by metal-based catalysts to facilitate the transfer of the difluoromethyl group to the cycloheptanone, followed by reduction to yield the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and green chemistry principles is becoming increasingly common in the industrial synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions
(4,4-difluorocycloheptyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to yield the corresponding cycloheptyl derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of (4,4-difluorocycloheptyl)ketone.
Reduction: Formation of cycloheptylmethanol.
Substitution: Formation of various substituted cycloheptyl derivatives.
Scientific Research Applications
(4,4-difluorocycloheptyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4,4-difluorocycloheptyl)methanol exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and influence the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- (4,4-difluorocyclohexyl)methanol
- (4,4-difluorocyclooctyl)methanol
- (4,4-difluorocyclopentyl)methanol
Uniqueness
(4,4-difluorocycloheptyl)methanol is unique due to its specific ring size and substitution pattern. The cycloheptyl ring provides distinct steric and electronic properties compared to other ring sizes, influencing its reactivity and interactions with other molecules .
Properties
CAS No. |
2731008-01-6 |
---|---|
Molecular Formula |
C8H14F2O |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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